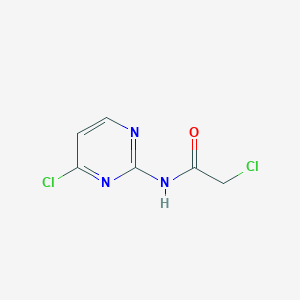

4,5,7-trimethylquinolin-2(1H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4,5,7-trimethylquinolin-2(1H)-one, also known as TMQ, is a naturally occurring quinone compound that can be found in a variety of plant species. It is a powerful antioxidant and has been studied extensively for its potential therapeutic and industrial applications. TMQ has a wide range of biological activities, including anti-inflammatory, anti-cancer, anti-microbial, and anti-oxidative activities. In addition, TMQ has been used as an industrial catalyst in the production of polymers, pharmaceuticals, and other chemicals.

Applications De Recherche Scientifique

Antimicrobial and Antitumour Properties

- Antimicrobial and Antitumour Activities : Lipid-like organosilicon derivatives of hydroxyethyl tetrahydro(iso)quinoline exhibit significant antimicrobial activity against gram-positive and gram-negative bacterial strains and fungi. They also possess selective cytotoxicity towards tumour cells, suggesting potential use in cancer treatment and infection management in cancer patients (Zablotskaya et al., 2018).

Luminescent Properties for Applications in Material Science

- Luminescent Properties : A study on a Zn complex based on an 8-hydroxyquinoline group containing a 3,5-bis(trifluoromethyl) benzene unit revealed yellow luminescence in both solution and solid state. This suggests potential applications in material sciences, particularly in developing luminescent materials (Huo, Zhu, & Hu, 2010).

Synthesis for Industrial and Medical Applications

- Synthesis and Applications : The synthesis of derivatives like 4,7-Dimethylquinoline-2-carboxaldehyde and their transformation into formazans have implications for their use as analytical reagents, ligands, dyestuffs, bioindicators, and pharmaceutical substances. These compounds are being explored for their potential as anticancer reagents and substances active against HIV (Aydemir & Kaban, 2018).

Anticancer Activity

Anticancer Potential : Various derivatives of 7-amino-4-methylquinolin2(1H)-one have shown selective activity against cancer cells, differing in their effectiveness against various cancer types. Some derivatives also inhibit cell migration, making them a promising starting point for developing new anticancer drugs (Kubica et al., 2018).

Tumor-Vascular Disrupting Agents : A derivative of 4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one demonstrated significant inhibition of tumor growth in mice without notable toxicity, suggesting its potential as a novel class of tubulin-binding tumor-vascular disrupting agents (Cui et al., 2017).

Fluorimetric Applications

- Fluorimetric Properties : The study of 1,2-dihydro-2,2,4-trimethylquinoline (TMQ) for its fluorescence emission revealed potential applications in the analysis of polymer additives and specific rubber samples, indicating its usefulness in material analysis (Moldovan et al., 2006).

Propriétés

IUPAC Name |

4,5,7-trimethyl-1H-quinolin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO/c1-7-4-8(2)12-9(3)6-11(14)13-10(12)5-7/h4-6H,1-3H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUNDOKQKPLVQFD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=CC(=O)NC2=C1)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

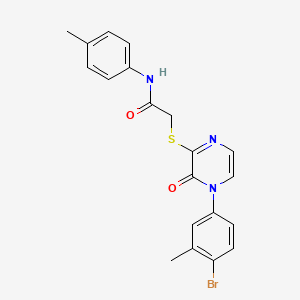

![N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-1-naphthamide](/img/structure/B2968876.png)

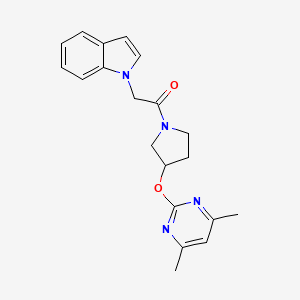

![3-cyano-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzamide](/img/structure/B2968884.png)

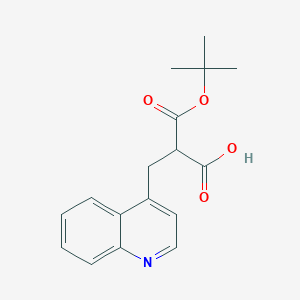

![N-(1-cyanocyclohexyl)-2-{[2-(phenylsulfanyl)phenyl]amino}acetamide](/img/structure/B2968885.png)

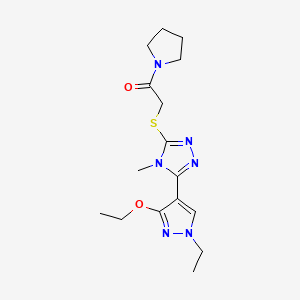

![N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]naphthalene-2-sulfonamide](/img/structure/B2968887.png)

![N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)pivalamide](/img/structure/B2968889.png)